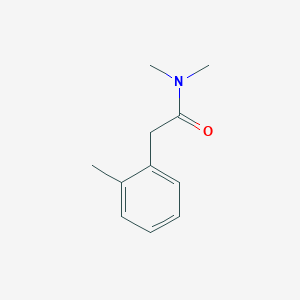

N,N-dimethyl-2-(2-methylphenyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

3917-57-5 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N,N-dimethyl-2-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C11H15NO/c1-9-6-4-5-7-10(9)8-11(13)12(2)3/h4-7H,8H2,1-3H3 |

InChI Key |

MJMDTKYICYHSIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,n Dimethyl 2 2 Methylphenyl Acetamide

Retrosynthetic Analysis and Strategic Design for N,N-dimethyl-2-(2-methylphenyl)acetamide Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing logical and efficient synthetic routes.

The primary retrosynthetic disconnection for this compound breaks the amide bond (C-N bond). This is the most common and direct approach for amide synthesis. This disconnection identifies two primary precursors:

2-Methylphenylacetic acid : This carboxylic acid provides the acyl portion of the target molecule. It is a commercially available compound. chemicalbook.comjnfuturechemical.com

Dimethylamine (B145610) : This secondary amine provides the nitrogen and N-methyl groups of the amide.

An alternative disconnection can be made at the alpha-carbon (the carbon adjacent to the carbonyl group), breaking the C-C bond between the carbonyl group and the 2-methylphenyl ring. This approach leads to a different set of precursors:

N,N-dimethylacetamide : This provides the core acetamide (B32628) structure. wikipedia.org

A 2-methylbenzyl halide (e.g., 2-methylbenzyl bromide or chloride): This acts as an electrophile to introduce the 2-methylphenyl group.

These precursors represent the fundamental building blocks for the synthesis of the target compound.

Based on the identified precursors, both convergent and linear synthetic strategies can be devised.

Linear Synthesis: In a linear synthesis, the molecule is built step-by-step from a single starting material. The alpha-alkylation strategy represents a more linear approach, where the N,N-dimethylacetamide backbone is sequentially modified. While sometimes longer, this route can be advantageous if the starting acetamide is readily available and the alkylation reaction is high-yielding and selective.

Established and Novel Reaction Conditions for this compound Formation

The formation of this compound can be achieved through various established and modern chemical reactions.

The direct reaction between a carboxylic acid and an amine to form an amide is challenging due to the formation of a stable ammonium carboxylate salt. nih.gov To overcome this, the carboxylic acid must be "activated."

One common method is the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride. For instance, 2-methylphenylacetic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 2-methylphenylacetyl chloride. This highly reactive intermediate readily reacts with dimethylamine to yield the desired amide. This two-step process is a reliable and widely used method for amide synthesis. nih.gov

Alternatively, direct amidation can be achieved using coupling reagents that activate the carboxylic acid in situ. These reagents facilitate the condensation reaction with the amine, often under mild conditions. Another approach involves direct catalysed amidation, which is an attractive, atom-economic process with water as the only by-product. nih.gov For example, nickel(II) chloride (NiCl₂) has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with amines. nih.gov

| Coupling Reagent Class | Examples | General Conditions |

|---|---|---|

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Often used with an additive like HOBt (Hydroxybenzotriazole) to prevent side reactions. Room temperature in solvents like DCM or DMF. |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP | Effective for sterically hindered substrates. Requires a non-nucleophilic base (e.g., DIPEA). |

| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU | Highly efficient and fast-acting reagents. Used with a base like DIPEA or triethylamine. |

| Metal Catalysts | Nickel(II) Chloride (NiCl₂) | Direct amidation in a solvent like toluene at elevated temperatures (e.g., 110°C). nih.gov |

An alternative strategy involves forming the C-C bond at the alpha-position to the carbonyl group. This method starts with N,N-dimethylacetamide and introduces the 2-methylphenyl group.

The process begins with the deprotonation of the alpha-carbon of N,N-dimethylacetamide using a strong base to generate a nucleophilic enolate intermediate. This enolate is then reacted with an electrophilic 2-methylbenzyl species, typically a 2-methylbenzyl halide (e.g., bromide or chloride), in an SN2 reaction. The choice of base is critical to ensure complete deprotonation without promoting side reactions. Common bases include lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium hydroxide (KOH) under specific conditions. semanticscholar.org

| Component | Examples | Purpose |

|---|---|---|

| Amide Substrate | N,N-dimethylacetamide | Provides the core amide structure and the alpha-proton to be removed. |

| Base | LDA (Lithium diisopropylamide), NaH (Sodium hydride), t-BuOK (Potassium tert-butoxide) | Deprotonates the alpha-carbon to form the reactive enolate. |

| Alkylating Agent | 2-methylbenzyl bromide, 2-methylbenzyl chloride, 2-methylbenzyl tosylate | Acts as the electrophile to deliver the 2-methylphenylmethyl group to the enolate. |

| Solvent | THF (Tetrahydrofuran), Diethyl ether, Dioxane | Aprotic solvents are required to prevent protonation of the strong base and the enolate intermediate. semanticscholar.org |

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.

For amidation reactions , key parameters include:

Solvent: Aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or toluene are common. For NiCl₂-catalyzed direct amidation, toluene is an effective solvent. nih.gov

Temperature: Reactions involving acyl chlorides are often performed at low temperatures (e.g., 0°C) to control reactivity, while coupling agent-mediated and catalyzed reactions may be run at room temperature or elevated temperatures to ensure completion.

Stoichiometry: The molar ratio of the carboxylic acid, amine, and coupling agent must be carefully controlled to prevent the formation of byproducts.

For alpha-alkylation strategies , optimization involves:

Base Selection: The strength and steric bulk of the base can influence the regioselectivity and prevent side reactions like self-condensation.

Temperature: Enolate formation is typically carried out at low temperatures (e.g., -78°C with LDA) to ensure stability. The subsequent alkylation may be allowed to warm to room temperature.

Reaction Time: Sufficient time must be allowed for both enolate formation and the subsequent alkylation step to proceed to completion. semanticscholar.org

Careful control of these parameters allows for the efficient and high-yielding synthesis of the target compound.

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The scaffold of this compound presents multiple opportunities for chemical modification to explore structure-activity relationships and develop analogues with tailored properties. Derivatization strategies can be broadly categorized by modifications on the 2-methylphenyl moiety, variations on the N,N-dimethylacetamide group, and the incorporation of heterocyclic rings or bioisosteric replacements.

Modifications on the 2-Methylphenyl Moiety

The 2-methylphenyl ring is a key structural component that can be modified to influence the steric and electronic properties of the molecule. A primary strategy for introducing diversity at this position is through the use of substituted 2-(2-methylphenyl)acetic acid precursors.

Table 1: Potential Modifications on the 2-Methylphenyl Moiety

| Position of Substitution | Type of Substituent | Synthetic Approach | Potential Impact |

|---|---|---|---|

| 3-, 4-, 5-, or 6-position | Halogens (F, Cl, Br) | Electrophilic aromatic substitution on 2-methylphenylacetic acid or starting from a halogenated toluene derivative. | Modulate lipophilicity and electronic character. |

| 3-, 4-, 5-, or 6-position | Alkyl or Alkoxy groups | Friedel-Crafts alkylation/acylation followed by reduction, or use of appropriately substituted starting materials. | Alter steric bulk and hydrophobicity. |

| 4-position | Nitro group | Nitration of the aromatic ring, which can be subsequently reduced to an amino group for further functionalization. | Introduce a strong electron-withdrawing group or a site for further derivatization. |

Research on related N-phenylacetamide derivatives has demonstrated the feasibility of introducing a wide range of substituents onto the phenyl ring to modulate biological activity. ijper.orgmdpi.com For instance, the synthesis of N-(2,6-dimethylphenyl) and N-(3,5-dimethylphenyl) acetamide derivatives highlights how additional methyl groups can be incorporated. google.comnih.gov

Variations on the N,N-Dimethylacetamide Group

The N,N-dimethylacetamide portion of the molecule offers several sites for modification, including the N,N-dimethylamino group and the acetyl methylene (B1212753) bridge.

Variations of the N,N-dialkyl groups can be readily achieved by employing different secondary amines in the amidation reaction with 2-(2-methylphenyl)acetic acid or its activated derivatives. This allows for the exploration of the steric and electronic requirements of the amide group. For example, replacing the dimethylamino group with diethylamino, dipropylamino, or cyclic amines like piperidine or morpholine can significantly alter the compound's physicochemical properties. The synthesis of N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide is an example of incorporating a cyclic amine. google.com

The methylene bridge of the acetamide can also be a target for modification, although this is often more synthetically challenging. Introduction of substituents at this position could influence the conformational flexibility of the molecule.

Heterocyclic Ring Incorporations and Bioisosteric Replacements

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by replacing a functional group with another that has similar physical and chemical properties. drughunter.comu-tokyo.ac.jp

Table 2: Examples of Bioisosteric Replacements for the this compound Scaffold

| Original Moiety | Bioisosteric Replacement | Rationale |

|---|---|---|

| 2-Methylphenyl | Pyridyl, Thienyl, Pyrazolyl | Mimic the aromatic character while introducing heteroatoms that can act as hydrogen bond acceptors or donors. cambridgemedchemconsulting.com |

| Amide (-CONH-) | 1,2,4-Triazole, 1,3,4-Oxadiazole | These five-membered heterocycles can mimic the hydrogen bonding pattern of the amide bond while often conferring greater metabolic stability. drughunter.com |

The synthesis of acetamide derivatives bearing heterocyclic moieties is a well-established field. For example, N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized, demonstrating a strategy for incorporating heterocyclic systems. mdpi.com Similarly, various heterocyclic compounds can be prepared from acetamide precursors, such as the synthesis of pyrazole derivatives. mdpi.comresearchgate.net The synthesis of heterocyclic amides from 2-thiopheneacetic acid also provides a template for how such modifications can be achieved. researchgate.net These approaches suggest that the 2-methylphenyl group could be replaced by a heterocycle, or a heterocyclic ring could be appended to the scaffold.

Mechanistic Understanding of this compound Synthetic Pathways

The synthesis of this compound typically involves the formation of an amide bond between 2-(2-methylphenyl)acetic acid and dimethylamine. Understanding the mechanism of this transformation is crucial for optimizing reaction conditions and developing more efficient synthetic routes.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

The direct amidation of a carboxylic acid and an amine is a thermodynamically challenging process that often requires harsh conditions and results in the formation of a stable ammonium carboxylate salt. To overcome this, activating agents or catalysts are typically employed.

The progress of the amidation reaction can be monitored using various spectroscopic techniques. For instance, Fourier-transform infrared (FTIR) spectroscopy can be used to follow the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic amide C=O stretch. Nuclear magnetic resonance (NMR) spectroscopy is invaluable for structural elucidation of the final product and for identifying any reaction intermediates that may accumulate in the reaction mixture. acs.org For example, 1H NMR can be used to monitor the disappearance of the acidic proton of the carboxylic acid and the appearance of the N-methyl signals of the amide product.

Kinetic studies, often performed by taking aliquots of the reaction mixture at different time points and analyzing them by techniques like high-performance liquid chromatography (HPLC), can provide insights into the reaction order with respect to the reactants and catalyst. This information is crucial for proposing a plausible reaction mechanism.

Investigation of Catalyst Roles and Reaction Intermediates

A variety of catalysts have been developed for direct amidation reactions, each operating through a different mechanism.

Boronic Acid Catalysis: Boronic acids are effective catalysts for the amidation of carboxylic acids. The proposed mechanism involves the formation of an acylboronate intermediate. The carboxylic acid reacts with the boronic acid to form this activated species, which is then susceptible to nucleophilic attack by the amine to form the amide and regenerate the catalyst. organic-chemistry.org Computational studies have suggested that pathways involving bridged B-X-B dimers may be lower in energy. catalyticamidation.info

Metal-Based Catalysis: Various metal catalysts, such as those based on nickel, can facilitate direct amidation. For instance, with NiCl₂, a possible mechanism involves the coordination of the nickel ion to the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the amine. nih.gov The reaction likely proceeds through a metal-carboxylate intermediate.

Cooperative Catalysis: More complex catalytic systems can also be employed. For example, a cooperative catalytic system of DABCO and Fe₃O₄ has been used for N-methyl amidation. A plausible mechanism involves the formation of an iron carboxylate, which then interacts with an intermediate generated from DABCO and an isothiocyanate (in this specific reported case) to facilitate the amidation. nih.gov

In many synthetic preparations, particularly on a larger scale, the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or an anhydride. For example, treatment of 2-(2-methylphenyl)acetic acid with thionyl chloride would yield 2-(2-methylphenyl)acetyl chloride. This highly electrophilic intermediate readily reacts with dimethylamine to form this compound. While this is a highly efficient method, it generates stoichiometric waste. The direct catalytic amidation methods are more atom-economical, with water being the only byproduct. catalyticamidation.info

Spectroscopic Characterization and Structural Elucidation of N,n Dimethyl 2 2 Methylphenyl Acetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an essential tool for determining the precise structure of organic molecules. A complete NMR analysis of N,N-dimethyl-2-(2-methylphenyl)acetamide would require a suite of experiments.

Proton (¹H) NMR for Structural Connectivity

A ¹H NMR spectrum would reveal the chemical environment of each proton in the molecule. The expected signals would include singlets for the N,N-dimethyl and the aromatic methyl groups, a singlet for the methylene (B1212753) protons, and a multiplet pattern for the aromatic protons on the 2-methylphenyl ring. The precise chemical shifts (δ) and coupling constants (J) would be critical for confirming the connectivity of the atoms. Currently, a public domain ¹H NMR spectrum with assigned chemical shifts for this specific compound is unavailable.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Complementing the ¹H NMR, a ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. This would include distinct signals for the carbonyl carbon, the methylene carbon, the two N-methyl carbons, the aromatic methyl carbon, and the carbons of the phenyl ring. The chemical shifts of these carbons provide insight into their electronic environment. As with the proton NMR data, experimentally determined ¹³C NMR data for this compound is not presently available in the public record. While data for a related compound, N-methyl-N-(o-tolyl)acetamide, exists, it is not a direct substitute due to the difference in the N-alkyl groups.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment

To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure, a series of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons, particularly within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key to understanding the molecule's preferred conformation.

The absence of any of these 2D NMR datasets for this compound makes a complete and verified structural assignment impossible at this time.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectrometry

Vibrational spectroscopy probes the molecular vibrations of a compound, offering valuable information about its functional groups and bonding.

Identification of Key Functional Groups and Bond Vibrations

An FT-IR or Raman spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include the C=O stretching of the amide, C-N stretching, C-H stretching and bending of the methyl and methylene groups, and various vibrations associated with the substituted benzene (B151609) ring. A data table listing the frequencies (in cm⁻¹) and intensities of these bands would be essential for a detailed analysis. Unfortunately, such experimental vibrational spectra for this compound are not found in the reviewed literature.

Conformational Analysis via Vibrational Signatures

Subtle shifts in the vibrational frequencies, particularly of the carbonyl stretch, can provide insights into the conformational isomers of the molecule. The orientation of the bulky 2-methylphenyl group relative to the acetamide (B32628) moiety could lead to different stable conformers, which might be distinguishable using vibrational spectroscopy, potentially in combination with computational modeling. Without experimental spectra, any discussion on the conformational preferences of this compound remains purely theoretical.

Mass Spectrometric Investigations for Molecular Confirmation

Mass spectrometry serves as a fundamental tool for confirming the molecular weight and elucidating the structure of this compound. Through high-resolution techniques, precise elemental composition can be determined, while fragmentation analysis provides key insights into the molecule's structural framework.

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish the target compound from other molecules with the same nominal mass.

The molecular formula for this compound is C₁₁H₁₅NO. The theoretical accurate mass for the protonated molecular ion [M+H]⁺ can be calculated and would be the primary target for verification in an HRMS experiment.

Table 1: Theoretical Accurate Mass Data for this compound

| Ion Species | Molecular Formula | Calculated Accurate Mass (Da) |

|---|---|---|

| [M]⁺ | C₁₁H₁₅NO | 177.11536 |

| [M+H]⁺ | C₁₁H₁₆NO⁺ | 178.12319 |

An experimentally determined mass value within a narrow tolerance (typically < 5 ppm) of the calculated value would provide strong evidence for the compound's elemental composition.

Electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry would reveal the characteristic fragmentation pattern of this compound, offering conclusive structural evidence. While a specific spectrum for this compound is not published, a predictable fragmentation pathway can be proposed based on its structure and data from analogues like N,N-dimethyl-2-phenylacetamide and N,N-dimethylacetamide. nih.govnist.gov

The molecular ion peak ([M]⁺) would be observed at m/z 177. The most prominent fragmentation is expected to be the alpha-cleavage adjacent to the carbonyl group, leading to the loss of the dimethylamino radical (•N(CH₃)₂) or the formation of the dimethylcarbamoyl cation. A key fragmentation pathway involves the cleavage of the benzylic C-C bond, which is particularly favorable due to the stability of the resulting tropylium (B1234903) ion.

Key predicted fragmentation steps include:

Formation of the 2-methylbenzyl or tropylium ion: Cleavage of the bond between the carbonyl carbon and the benzylic carbon would yield a highly stable fragment at m/z 105 ([C₈H₉]⁺), corresponding to the 2-methylbenzyl cation. This cation can rearrange to the even more stable methyltropylium ion. Further loss of a methyl group is less likely but could result in a fragment at m/z 91.

Formation of the N,N-dimethylacetamide fragment: An alternative cleavage could result in a fragment corresponding to the N,N-dimethylacetamide moiety, with a characteristic ion at m/z 72 ([C₄H₈N]⁺), representing the [CH₂=C(O)N(CH₃)₂]⁺ ion, which is a common fragment in such structures.

Loss of Dimethylamine (B145610): McLafferty rearrangement is not possible for this structure. However, cleavage leading to the loss of dimethylamine could produce a fragment at m/z 132 .

Table 2: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Structural Formula | Notes |

|---|---|---|---|

| 177 | Molecular Ion [M]⁺ | [C₁₁H₁₅NO]⁺ | Parent ion, may have low intensity. |

| 105 | 2-Methylbenzyl / Methyltropylium Ion | [C₈H₉]⁺ | Expected to be a major and highly stable fragment. |

Analysis of the relative abundances of these fragments would provide a unique fingerprint for the molecule, confirming the connectivity of the 2-methylphenyl group, the methylene bridge, and the N,N-dimethylacetamide terminus.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) is an indispensable technique for the analysis of this compound in complex mixtures. It is particularly valuable for monitoring the progress of its synthesis and for assessing the purity of the final product. omicsonline.orgnih.gov

In a typical application, a reverse-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often with additives like formic acid), would be developed to separate the target compound from starting materials, reagents, and potential byproducts. omicsonline.org The eluent from the HPLC is directly introduced into the mass spectrometer.

Applications of LC-MS include:

Reaction Monitoring: Small aliquots can be taken from a reaction mixture over time. LC-MS analysis allows for the simultaneous tracking of the disappearance of reactants and the appearance of the this compound product, enabling optimization of reaction conditions such as time, temperature, and catalyst loading.

Purity Assessment: The purity of a synthesized batch can be rapidly determined. The peak area of the target compound in the chromatogram, relative to the total area of all detected peaks, provides a quantitative measure of purity.

Impurity Identification: The mass spectrometer can provide molecular weight information for any impurities detected. Further analysis using tandem MS (MS/MS) can generate fragmentation patterns for these impurities, aiding in their structural identification. pnrjournal.com

This technique's high sensitivity and selectivity make it superior to methods like GC for non-volatile or thermally labile compounds and provides more definitive identification than HPLC with UV detection alone. researchgate.net

Other Spectroscopic Techniques in Structural Analysis

Beyond mass spectrometry, other spectroscopic methods provide complementary information about the electronic properties and three-dimensional structure of this compound.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The amide group also has absorption in the UV region but is generally weaker. Based on data for similar aromatic compounds like N-phenylacetamide, which shows an absorption maximum (λ_max) around 240-245 nm, similar behavior is expected for the target molecule. nist.gov

The 2-methylphenyl group is expected to exhibit characteristic absorptions corresponding to π → π* transitions.

E2-band: An intense absorption band is predicted to appear around 210-220 nm.

B-band: A weaker, structured absorption band, characteristic of the benzene ring's "benzenoid" fine structure, is expected in the region of 260-280 nm. The presence of the alkyl substituent on the ring will likely cause a slight bathochromic (red) shift compared to unsubstituted benzene.

The spectrum would typically be recorded in a non-polar solvent like hexane (B92381) or a polar solvent like ethanol (B145695) to observe any solvatochromic shifts. This data is useful for confirming the presence of the aromatic system and for quantitative analysis using the Beer-Lambert law.

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. Although no crystal structure has been published for this compound, a detailed analysis of its close structural analogue, N-Methyl-N-(2-methylphenyl)acetamide (which differs by one methyl group on the nitrogen and one on the acetyl group), provides significant predictive power. nih.gov

In the reported structure of N-Methyl-N-(2-methylphenyl)acetamide, the nitrogen atom and the adjacent carbonyl group are nearly coplanar with the benzene ring. nih.gov A similar planarity is expected for this compound to maximize conjugation. The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds, forming a three-dimensional network. nih.gov It is highly probable that this compound would also exhibit such intermolecular interactions, influencing its melting point and solubility.

Table 3: Comparison of Expected and Analogue Crystallographic Parameters

| Parameter | Predicted for this compound | Experimental Data for N-Methyl-N-(2-methylphenyl)acetamide nih.gov |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Monoclinic |

| Space Group | P2₁/c or similar | P2₁/n |

| C=O Bond Length | ~1.23 - 1.25 Å | 1.243 (4) Å |

| N-C(carbonyl) Bond Length | ~1.35 - 1.37 Å | 1.238 (5) Å (N-C9) |

| N-C(phenyl) Bond Length | ~1.45 - 1.47 Å | 1.465 (4) Å (N-C6) |

| Dihedral Angle (Amide plane vs. Phenyl ring) | Small, likely < 20° | N and C7 are nearly coplanar with the ring |

Determining the crystal structure would confirm the molecule's conformation, particularly the torsion angles defining the orientation of the 2-methylphenyl group relative to the acetamide side chain, which are influenced by steric hindrance from the ortho-methyl group.

Computational Chemistry and Molecular Modeling Studies of N,n Dimethyl 2 2 Methylphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These calculations provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Had studies been conducted on N,N-dimethyl-2-(2-methylphenyl)acetamide, DFT calculations would be used to determine properties such as optimized molecular geometry, total energy, and the distribution of electron density. Different functionals and basis sets would be employed to achieve a balance between accuracy and computational cost.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Ab initio and semi-empirical methods are two classes of quantum chemistry methods used for this purpose. For this compound, these methods would be used to identify the most stable conformers (low-energy structures) and to calculate the energy barriers for rotation around its flexible bonds, such as the C-N amide bond and the C-C bond connecting the phenyl ring to the acetamide (B32628) group.

Analysis of Charge Distribution, Electrostatic Potential, and Frontier Molecular Orbitals

The analysis of charge distribution provides information about the partial charges on each atom in the molecule, which is crucial for understanding its chemical behavior. The molecular electrostatic potential (MEP) map would illustrate the charge distribution from a three-dimensional perspective, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Hypothetical Data for Frontier Molecular Orbitals: This table is for illustrative purposes only, as no specific data exists for this compound.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug design to predict the binding mode of a ligand to a protein target.

Prediction of Ligand-Target Binding Modes and Affinities

If this compound were to be investigated as a potential ligand for a biological target, molecular docking simulations would be performed to predict how it binds within the active site of the target protein. These simulations would generate various possible binding poses and score them based on their predicted binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex.

Identification of Key Interacting Residues and Binding Site Characteristics

Following the prediction of the binding mode, a detailed analysis of the interactions between this compound and the amino acid residues of the target's binding site would be conducted. This would involve identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these interactions is crucial for explaining the ligand's binding affinity and selectivity, and for guiding further optimization of the ligand's structure.

Hypothetical Key Interactions: This table is for illustrative purposes only, as no specific data exists for this compound.

| Interacting Residue | Interaction Type |

|---|---|

| TYR 123 | Hydrogen Bond |

| PHE 234 | Pi-Pi Stacking |

Virtual Screening Approaches for Analogue Prioritization

Virtual screening is a computational methodology extensively used in drug discovery to search large libraries of small molecules and identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, virtual screening can be employed to prioritize analogues with potentially improved binding affinity or other desirable properties. This process typically begins with the creation of a virtual library of compounds structurally related to the parent molecule, involving modifications to the phenyl ring, the acetamide group, or the N,N-dimethyl substituents.

The screening can be structure-based, requiring a three-dimensional structure of the target receptor, or ligand-based, which uses the known active molecule as a template. In a structure-based approach, molecular docking would be used to predict the conformation and orientation of each analogue within the target's binding site. acs.org The analogues are then scored based on their predicted binding energy, allowing for a rank-ordered list. For instance, a screening campaign might filter a database of compounds using a 3D pharmacophore model derived from the interaction patterns of a known binder. acs.org The resulting hits would then be subjected to molecular docking, and the top-scoring compounds would be prioritized for synthesis and biological evaluation. acs.org

Further refinement of the hit list can be achieved by applying computational filters, such as Lipinski's Rule of Five, to assess the "drug-likeness" of the prioritized analogues and eliminate compounds with predicted poor pharmacokinetic properties. acs.org

Table 1: Hypothetical Virtual Screening Results for Analogues of this compound This table presents illustrative data.

| Analogue ID | Modification | Docking Score (kcal/mol) | Lipinski's Rule of Five Violations | Predicted Activity |

|---|---|---|---|---|

| Parent | This compound | -7.2 | 0 | Moderate |

| Analogue-01 | 3-chloro substitution on phenyl ring | -8.5 | 0 | High |

| Analogue-02 | 4-methoxy substitution on phenyl ring | -7.9 | 0 | Moderate-High |

| Analogue-03 | N-ethyl, N-methyl substitution | -7.4 | 0 | Moderate |

| Analogue-04 | Phenyl group replaced with cyclohexyl | -6.1 | 0 | Low |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, offering insights into conformational changes, solvent interactions, and the stability of molecular complexes. For this compound, MD simulations can elucidate its dynamic properties in various environments, such as in aqueous solution, which is crucial for understanding its behavior in a biological context. chemrxiv.org

The biological activity of a small molecule is often intrinsically linked to its conformational flexibility. This compound possesses several rotatable bonds that define its three-dimensional shape. The key dihedral angles include the rotation around the C-N amide bond and the bond connecting the phenyl ring to the acetamide moiety. MD simulations allow for the exploration of the potential energy surface associated with these rotations, revealing the most stable low-energy conformations and the energy barriers between them.

The presence of the ortho-methyl group on the phenyl ring introduces steric hindrance that significantly influences the preferred orientation of the acetamide side chain relative to the ring. In related structures like N-(2-methylphenyl)acetamide, the conformation of the N-H bond relative to the ortho-methyl substituent is a critical structural feature. nih.gov For this compound, simulations would explore the torsional landscape to identify the most populated conformational states, providing insight into the shape the molecule is likely to adopt when approaching a biological target.

Table 2: Key Dihedral Angles and Predicted Conformational Preferences from a Hypothetical MD Simulation This table presents illustrative data.

| Dihedral Angle | Atoms Defining Angle | Predicted Stable Conformation(s) | Notes |

|---|---|---|---|

| ω | C(ring)-C(acetyl)-N-C(methyl) | ~180° (trans) | The amide bond is typically planar and prefers a trans configuration. |

| φ | C(ring)-C(ring)-C(acetyl)-N | ± 90° | Steric clash with the ortho-methyl group likely favors a non-planar arrangement. |

Once a potential binding pose of this compound within a receptor is identified through docking, MD simulations are used to assess the stability of this complex. A simulation of the ligand-receptor complex, typically solvated in a water box with ions to mimic physiological conditions, is run for tens to hundreds of nanoseconds.

The stability of the interaction is evaluated by monitoring several parameters. The Root Mean Square Deviation (RMSD) of the ligand's atoms relative to its initial docked position indicates whether the ligand remains stably bound or diffuses away from the binding pocket. The Root Mean Square Fluctuation (RMSF) of protein residues can highlight which parts of the receptor are flexible and which are stabilized by the ligand's presence. Furthermore, analyzing intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation reveals which interactions are persistent and critical for maintaining the stability of the complex. nih.gov

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate relative binding free energies (ΔΔG) between a series of closely related ligands. cresset-group.com This technique provides a more accurate prediction of binding affinity changes resulting from chemical modifications than simpler scoring functions used in docking. FEP calculations are particularly valuable for lead optimization, where they can guide the selection of which analogues to synthesize. cresset-group.com

The method involves creating a non-physical, or "alchemical," pathway that transforms a parent ligand (e.g., this compound) into an analogue (e.g., a derivative with a chloro group on the phenyl ring). This transformation is simulated twice: once with the ligand free in solution and once with it bound to the target receptor. The difference between the free energies calculated for these two transformations yields the relative binding free energy (ΔΔG), which can be directly compared to experimental results. vu.nl

Table 3: Hypothetical FEP Results for this compound Analogues This table presents illustrative data.

| Modification (Parent → Analogue) | Calculated ΔΔG (kcal/mol) | Prediction |

|---|---|---|

| 2-methyl → 2-chloro | -1.2 ± 0.3 | Improved binding affinity |

| 2-methyl → 2-H | +0.8 ± 0.2 | Reduced binding affinity |

| 4-H → 4-fluoro | -0.9 ± 0.3 | Improved binding affinity |

| 4-H → 4-tert-butyl | +2.5 ± 0.4 | Reduced binding affinity (steric clash) |

Advanced Intermolecular Interaction Analysis

Understanding the non-covalent interactions that govern how molecules pack together in the solid state is fundamental to materials science and pharmaceutical development. These interactions influence critical physical properties such as melting point, solubility, and stability. Advanced computational tools can be used to visualize and quantify the intermolecular forces within a crystal lattice.

Hirshfeld surface analysis is a powerful graphical method used to deconstruct and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron distribution of the molecule contributes equally to the total electron density as does the electron distribution from all other molecules in the crystal.

By mapping various properties onto this surface, one can visualize the nature and location of intermolecular contacts. A particularly useful mapping is the normalized contact distance (dnorm), which highlights regions of close intermolecular contact. On a dnorm map, large red circular spots indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii of the interacting atoms. nih.gov

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Data is estimated based on analyses of structurally similar compounds. nih.govresearchgate.netphyschemres.orgresearchgate.net

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 55 - 65% | Represents the most significant contribution, indicating the importance of van der Waals forces in the crystal packing. |

| C···H / H···C | 18 - 25% | Corresponds to C-H···π interactions and general van der Waals contacts. Often appears as "wings" in the fingerprint plot. |

| O···H / H···O | 8 - 15% | Indicates the presence of weak C-H···O hydrogen bonds, which are crucial for directing the supramolecular assembly. |

| N···H / H···N | 1 - 4% | Although the molecule lacks N-H donors, weak C-H···N interactions may be present, contributing minimally to the overall packing. |

Quantitative Analysis of Hydrogen Bonding and Van der Waals Interactions

No dedicated studies presenting a quantitative analysis of the non-covalent interactions for this compound could be identified. As a tertiary amide, this molecule lacks an N-H proton, precluding it from acting as a classical hydrogen bond donor. Its intermolecular interactions would therefore be dominated by weaker forces.

Typically, a quantitative analysis of such interactions would involve computational methods like:

Quantum Theory of Atoms in Molecules (QTAIM): To identify bond critical points and characterize the nature and strength of interactions.

Non-Covalent Interaction (NCI) Plot Analysis: To visualize and identify the regions and types of non-covalent interactions, such as van der Waals forces and weak hydrogen bonds (e.g., C-H···O).

Hirshfeld Surface Analysis: To map and quantify intermolecular contacts on the molecular surface.

While studies on other substituted acetamides have utilized these methods to analyze C-H···O and π-π stacking interactions, specific quantitative data, such as interaction energies or topological parameters for this compound, are absent from the current body of scientific literature.

Theoretical Studies of Reactivity and Mechanistic Pathways

Detailed theoretical investigations into the reactivity and reaction mechanisms involving this compound are also not present in the reviewed literature.

Reaction Pathway Mapping and Transition State Characterization

There are no published studies that map the reaction pathways or characterize the transition states for reactions involving this compound. Such research would typically use Density Functional Theory (DFT) to calculate the geometries of reactants, products, and transition states, as well as their corresponding energies. This allows for the determination of activation barriers and reaction thermodynamics, providing insight into the plausibility and kinetics of proposed mechanisms, such as hydrolysis, thermal decomposition, or reactions with radicals. However, this level of analysis has not been applied to this specific compound in published research.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

While computational methods for predicting spectroscopic properties are well-established, specific theoretical data for this compound is not available.

Vibrational Frequencies: DFT calculations are commonly used to compute the theoretical infrared (IR) and Raman spectra of molecules. This involves calculating the harmonic vibrational frequencies, which are often scaled to improve agreement with experimental data. These calculations help in assigning specific vibrational modes to observed spectral bands.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT, is the standard for predicting NMR chemical shifts (¹H and ¹³C). These theoretical values are invaluable for confirming molecular structures and assigning experimental spectra.

Without dedicated computational studies, tables of predicted vibrational frequencies or NMR chemical shifts for this compound cannot be generated.

Structure Activity Relationship Sar Investigations for N,n Dimethyl 2 2 Methylphenyl Acetamide and Its Derivatives

Principles of SAR in Amide-Containing Compounds

Amides are a ubiquitous functional group in pharmaceuticals, valued for their metabolic stability and ability to engage in key binding interactions. nih.gov The SAR of amide-containing compounds is governed by a combination of factors that dictate molecular recognition at the target site.

Steric Factors: The size and shape of a molecule and its substituents (steric bulk) are critical for achieving a complementary fit within a binding site. In the N,N-dimethyl-2-(2-methylphenyl)acetamide scaffold, the ortho-methyl group on the phenyl ring imposes a specific conformational constraint, influencing the orientation of the aromatic ring relative to the acetamide (B32628) side chain. The N,N-dimethyl groups also contribute significant steric bulk, which can either be beneficial for occupying a specific pocket or detrimental if it leads to steric clashes with the target. 3D-QSAR studies on other acetanilides have demonstrated that cytotoxic activity can be dependent on the bulkiness of alkyl groups. nih.gov

A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. For the this compound scaffold, the following pharmacophoric elements can be hypothesized:

Aromatic Ring: The 2-methylphenyl group serves as a crucial hydrophobic feature, likely engaging in van der Waals or hydrophobic interactions within the binding pocket. The specific ortho-methyl substitution provides a unique steric profile that can be critical for selectivity.

Amide Carbonyl Oxygen: The oxygen atom of the amide group is a key hydrogen bond acceptor. This feature is often essential for anchoring the ligand within the active site through interactions with hydrogen bond donors like the backbone N-H of amino acids (e.g., serine) or other suitable residues. nih.gov

Tertiary Amine Nitrogen: While the nitrogen atom in a tertiary amide cannot act as a hydrogen bond donor, its lone pair of electrons can still participate in electrostatic interactions. The N,N-dimethyl substitution pattern prevents the formation of intermolecular N-H···O hydrogen bonds that are often seen in the crystal structures of secondary acetanilides, thereby influencing solid-state properties and potentially altering the molecule's conformation in solution. nih.govnih.gov

Hydrophobic N-Alkyl Groups: The two methyl groups on the nitrogen atom contribute to the molecule's hydrophobic and steric profile. They can fit into small, greasy pockets in the target protein, potentially enhancing binding affinity.

Systematic Exploration of Substituent Effects on Biological Interaction Profiles

To fully elucidate the SAR of the this compound scaffold, a systematic variation of its different components is required. This involves modifying the aromatic ring, the alkyl chain, and the amide moiety to probe their respective roles in biological interactions.

The substitution pattern on the phenyl ring is a critical determinant of biological activity. The type, position, and number of substituents can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a biological target.

In related studies of N-phenylacetamide derivatives, it has been observed that the nature and position of substituents on the benzene (B151609) ring have a significant effect on bactericidal activity. nih.gov For example, introducing lipophilic, electron-withdrawing groups at the meta positions of an anilide ring has been found to be favorable in some series. nih.gov Conversely, placing a nitro group at the para position was found to be unfavorable for the activity of certain acetanilides. nih.gov

To illustrate how such data is analyzed, the following table presents hypothetical data based on findings for a generic series of 2-phenylacetamide (B93265) derivatives, showing the impact of aromatic substitution on inhibitory concentration (IC₅₀).

| Compound | Substitution (R) on Phenyl Ring | IC₅₀ (µM) | Comment |

|---|---|---|---|

| Parent | 2-CH₃ | 10.5 | Baseline activity of the core scaffold. |

| Analog A | 2-CH₃, 4-Cl | 2.1 | Electron-withdrawing group at para-position enhances activity. |

| Analog B | 2-CH₃, 4-OCH₃ | 15.8 | Electron-donating group at para-position slightly reduces activity. |

| Analog C | 2-CH₃, 4-NO₂ | 25.2 | Strong electron-withdrawing group at para-position is detrimental. |

| Analog D | 2,4-di-CH₃ | 8.9 | Additional methyl group has a minor positive effect. |

| Analog E | 2-CF₃ | 5.4 | Bioisosteric replacement of methyl with trifluoromethyl improves activity. |

Note: The data in the table is illustrative and intended to demonstrate the principles of SAR analysis. It does not represent actual experimental data for this compound derivatives but is modeled on trends observed in related chemical series.

Modifications to the non-aromatic portions of the molecule are equally important for optimizing activity.

Alkyl Chain (Methylene Linker): The single methylene (B1212753) (-CH₂-) group between the phenyl ring and the amide carbonyl acts as a flexible linker. Altering this linker, for instance by introducing alkyl substituents (e.g., creating a chiral center) or by changing its length, would directly impact the spatial orientation between the aromatic ring and the amide pharmacophore. In other molecular scaffolds, replacing a flexible linker with a more rigid one can lock the molecule into a bioactive conformation, increasing affinity, while removing it entirely can lead to a loss of activity. mdpi.com

Amide Moiety: The N,N-dimethyl substitution is a key feature. Replacing these methyl groups with larger alkyl groups (e.g., N,N-diethyl) would increase both steric bulk and lipophilicity, which could be beneficial or detrimental depending on the topology of the target's binding site. SAR studies on other scaffolds have shown that N,N-disubstitution on a terminal acetamide can be used to introduce diverse chemical groups without sacrificing affinity. wustl.edu Alternatively, converting the tertiary amide to a secondary (N-methyl) or primary (N-H₂) amide would introduce a hydrogen bond donor capability, fundamentally changing its interaction profile and potentially its metabolic stability.

Stereochemical Implications in this compound Analogues

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules like proteins and enzymes. researchgate.net The parent compound, this compound, is achiral. However, the introduction of a chiral center into the scaffold would result in a pair of enantiomers, which may exhibit different biological activities.

A chiral center could be introduced by, for example, placing a substituent on the methylene linker, creating an analogue such as N,N-dimethyl-2-(2-methylphenyl)propanamide. The resulting (R)- and (S)-enantiomers would orient their substituents differently in three-dimensional space. One enantiomer may fit optimally into the binding site, leading to high affinity and efficacy, while the other (the distomer) may bind with lower affinity or not at all. In some cases, the distomer may even have off-target effects. Therefore, if a chiral analogue of this compound were to be developed, the synthesis of single enantiomers and their separate biological evaluation would be a critical step in the SAR investigation.

Influence of Chirality on Target Recognition

Chirality, the property of a molecule being non-superimposable on its mirror image, can have a profound impact on its interaction with biological targets, which are themselves chiral entities such as proteins and nucleic acids. The differential interaction of enantiomers with their biological targets can lead to significant differences in their pharmacological effects. nih.gov

For acetamide derivatives, the introduction of a stereocenter can significantly influence their biological activity. The spatial arrangement of substituents around a chiral center dictates the molecule's three-dimensional shape, which in turn affects its ability to bind to a specific receptor or enzyme active site. One enantiomer may exhibit a high affinity for the target, leading to a desired therapeutic effect, while the other enantiomer (the distomer) may have lower affinity, no activity, or even produce undesirable side effects.

In the context of N-aryl acetamides, a chiral center could be introduced, for instance, at the carbon atom alpha to the carbonyl group. The differential orientation of substituents at this position would lead to distinct interactions with the amino acid residues in a binding pocket. For example, a bulkier substituent on one enantiomer might fit snugly into a hydrophobic pocket, enhancing binding affinity, while the corresponding substituent on the other enantiomer could lead to steric hindrance, preventing optimal binding.

Table 1: Illustrative Example of Enantiomeric Activity Differences in Acetamide Analogs

| Compound | Enantiomer | Target Binding Affinity (Ki, nM) | Biological Activity (% Inhibition at 10 µM) |

| Analog A | (R)-enantiomer | 50 | 85 |

| Analog A | (S)-enantiomer | 500 | 15 |

| Analog B | (R)-enantiomer | 25 | 92 |

| Analog B | (S)-enantiomer | 300 | 25 |

This table is for illustrative purposes to demonstrate the concept of differential activity between enantiomers and is based on general principles observed in related chiral compounds.

Diastereoselective Synthesis and Evaluation of Stereoisomers

Given the significant role of chirality in biological activity, the ability to synthesize specific stereoisomers is crucial for SAR studies. Diastereoselective synthesis refers to methods that favor the formation of one diastereomer over others. osi.lv This is particularly important when a molecule contains multiple stereocenters, leading to the possibility of several diastereomers, each with a potentially unique biological profile.

The synthesis of chiral amides can be achieved through various stereoselective methods. rsc.orgnih.gov One common approach involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. Another strategy is the use of chiral catalysts, which can promote the formation of one enantiomer or diastereomer over another.

Once the individual stereoisomers of an this compound analog are synthesized, they must be evaluated to determine their biological activity. This involves a series of in vitro and in vivo assays to measure their potency, selectivity, and efficacy. By comparing the activity of different stereoisomers, researchers can gain a deeper understanding of the stereochemical requirements for optimal interaction with the biological target. This knowledge is invaluable for the design of more effective and safer therapeutic agents. The stereoselective synthesis of chiral alcohols, which can be precursors to chiral amides, has been demonstrated with complete stereocontrol, highlighting the feasibility of accessing specific stereoisomers for biological evaluation. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wildlife-biodiversity.com These models are instrumental in predicting the activity of novel compounds and in optimizing lead structures.

Development of Predictive Models for Biological Activity

The development of a QSAR model begins with a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters), topological features, and 3D conformation.

Statistical methods are then employed to identify the descriptors that are most correlated with the biological activity. Multiple Linear Regression (MLR) is a common technique used to build a linear model that describes the relationship between the selected descriptors and the activity. The goal is to create a model that is not only statistically robust but also has good predictive power for new, untested compounds. researchgate.net

For a series of N-aryl acetamide derivatives, a QSAR model might reveal that lipophilicity (expressed as logP) and the electronic properties of substituents on the phenyl ring are key determinants of their biological activity. mdpi.com For instance, a positive coefficient for logP would suggest that increasing lipophilicity enhances activity, while a negative coefficient for an electronic descriptor might indicate that electron-withdrawing groups are beneficial.

Table 2: Example of a QSAR Model for Acetamide Analogs

| Descriptor | Coefficient | p-value |

| logP | 0.45 | <0.01 |

| Hammett sigma (σ) | -0.21 | <0.05 |

| Steric Parameter (Es) | 0.15 | <0.05 |

| Model Statistics | ||

| R² | 0.85 | |

| Q² (cross-validated R²) | 0.75 |

This table represents a hypothetical QSAR model to illustrate the relationship between molecular descriptors and biological activity. R² indicates the goodness of fit, and Q² indicates the predictive ability of the model.

Application of Statistical and Machine Learning Approaches in SAR

In addition to traditional statistical methods, machine learning techniques are increasingly being used in QSAR modeling to handle complex, non-linear relationships between structure and activity. nih.gov Algorithms such as Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks can often build more accurate and predictive models, especially for large and diverse datasets. frontiersin.orgnih.govfrontiersin.org

These machine learning approaches can identify subtle patterns in the data that may be missed by linear methods. ic.ac.uk For example, a Random Forest model could reveal that a specific combination of substituents at different positions on the N-aryl acetamide scaffold leads to a synergistic increase in activity, a finding that might not be apparent from a simple linear model.

The application of these advanced computational tools in the SAR studies of this compound and its analogs can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity, thereby saving time and resources. brieflands.comnih.govnih.govresearchgate.net

Mechanistic Studies of Biological Target Interactions Involving N,n Dimethyl 2 2 Methylphenyl Acetamide

Molecular Target Identification and Validation Strategies

The initial and critical step in understanding a compound's biological effect is the identification and validation of its molecular target(s). This process, often referred to as target deconvolution, can employ a variety of computational and experimental strategies.

Ligand-Based and Target-Based Approaches for Target Deconvolution

Ligand-based approaches typically involve comparing the structure of the compound of interest to databases of known bioactive molecules. The underlying principle is that structurally similar molecules may interact with similar biological targets. nih.gov Computational methods, such as 2D and 3D similarity searching and pharmacophore modeling, are central to this strategy. nih.gov

Target-based approaches, conversely, focus on the potential protein targets. This can involve virtual screening, where the compound is computationally "docked" into the binding sites of a multitude of known protein structures to predict potential interactions. researchgate.net These in-silico methods provide a ranked list of putative targets that require subsequent experimental validation. nih.govdntb.gov.ua

Without initial research indicating any biological activity for N,N-dimethyl-2-(2-methylphenyl)acetamide, there are no specific ligand-based or target-based deconvolution studies to report.

Experimental Techniques for Protein and Receptor Identification

Following computational predictions, experimental validation is essential. A range of techniques can be employed to identify the specific proteins or receptors that a compound binds to. Affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate, is a classic method. semanticscholar.org Modern proteomics techniques, such as mass spectrometry, are then used to identify the captured proteins. nih.govnih.govspringernature.com

Other methods include protein microarrays and various binding assays, which can directly measure the interaction between the compound and a large number of purified proteins. nih.gov Receptor-ligand binding assays, for instance, are crucial for quantifying the affinity of a compound for a specific receptor. nih.gov However, no such experimental data has been published for this compound.

Enzyme Inhibition Kinetics and Mechanism of Action Studies

Once a molecular target, such as an enzyme, has been identified, the next step is to characterize the nature of the interaction. Enzyme inhibition studies are fundamental to understanding how a compound modulates the activity of its target.

Determination of Inhibition Type (Competitive, Non-Competitive, Uncompetitive)

Enzyme kinetic studies are performed to determine the mode of inhibition. By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor, it is possible to distinguish between different types of inhibition:

Competitive inhibition: The inhibitor binds to the same active site as the substrate.

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.

As no enzymatic target has been identified for this compound, no studies on its type of inhibition are available.

Kinetic Parameters (e.g., Ki, IC50) and Binding Thermodynamics

Key quantitative measures are derived from enzyme kinetic studies. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The inhibition constant (Ki) is a more precise measure of the inhibitor's binding affinity.

Binding thermodynamics, often studied using techniques like isothermal titration calorimetry (ITC), provide deeper insights into the forces driving the interaction, such as enthalpy and entropy changes. researchgate.netmdpi.com The scientific literature lacks any reported IC50, Ki, or thermodynamic data for the interaction of this compound with any biological target.

Active Site Mapping and Enzyme-Ligand Interaction Footprinting

To understand the interaction at a molecular level, researchers employ techniques to map the binding site and identify the key amino acid residues involved. X-ray crystallography and NMR spectroscopy can provide high-resolution structural information of the enzyme-inhibitor complex. Computational molecular docking and dynamics simulations can further refine the understanding of the binding mode and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. chemrxiv.org

Without an identified enzyme target for this compound, no information on its active site interactions is available.

Receptor Binding Affinity and Selectivity Profiling

Radioligand Binding Assays and Displacement Studies

No data from radioligand binding assays or displacement studies involving this compound are available in the current scientific literature. Such studies would be crucial in identifying the primary molecular targets of this compound and quantifying its affinity for them.

Functional Assays for Agonism, Antagonism, and Modulation

There is no published research describing the use of functional assays to determine whether this compound acts as an agonist, antagonist, or modulator of any specific biological receptor or enzyme.

Characterization of Receptor Subtype Selectivity

Without initial binding and functional data, the selectivity of this compound for any receptor subtypes has not been characterized.

Investigation of Downstream Cellular Pathway Modulation

Analysis of Signal Transduction Cascades

No studies have been published that analyze the effects of this compound on intracellular signal transduction cascades.

Gene Expression and Proteomic Profiling in Response to Compound

There is no available data from gene expression or proteomic profiling studies conducted in response to treatment with this compound.

Phenotypic Screening to Corotate with Molecular Mechanisms

Phenotypic screening is a drug discovery paradigm that identifies compounds based on their ability to induce a desired change in a cellular or organismal phenotype, without prior knowledge of the drug's specific molecular target. technologynetworks.comdrugtargetreview.com This "biology-first" approach is particularly valuable for discovering compounds with novel mechanisms of action, especially in complex diseases where the underlying molecular drivers are not fully understood. technologynetworks.comacs.org

For a compound like this compound, a phenotypic screening campaign would begin by selecting a relevant biological system, such as a cancer cell line, primary patient-derived cells, or even a whole organism model, that exhibits a disease-relevant phenotype. nih.gov High-content imaging and analysis are often employed to quantify various cellular features, such as morphology, proliferation, apoptosis, or the expression and localization of specific proteins. nih.govnih.gov

Once a compound demonstrates a consistent and desirable phenotypic effect, the critical next step is target deconvolution—the process of identifying the molecular target(s) responsible for the observed phenotype. criver.com This is essential for correlating the phenotypic outcome with a specific molecular mechanism. nih.gov Techniques such as affinity chromatography, chemical proteomics, and genetic approaches (e.g., CRISPR or siRNA screens) are used to pinpoint the protein(s) that the compound interacts with. criver.com By identifying the target, researchers can then validate that engagement with this target recapitulates the observed phenotype, thereby establishing a clear link between the molecular mechanism and the cellular response. oup.com

In Vitro Experimental Methodologies for Mechanistic Elucidation

Following the identification of a potential biological target, a suite of in vitro experimental methodologies is employed to confirm and characterize the interaction between the compound and its target. These methods are broadly categorized into cell-free and cellular assays, which provide complementary information about the compound's mechanism of action.

Cell-Free Assays for Direct Target Interaction

Cell-free assays, also known as biochemical assays, are performed in a controlled environment using purified components, such as the target protein and the compound of interest, in the absence of intact cells. mdpi.com This reductionist approach allows for the direct and unambiguous measurement of the interaction between a compound and its putative target without the complexities of a cellular environment. nih.gov

These assays are fundamental in confirming that the biological effect observed in phenotypic screens is a direct consequence of the compound binding to the identified target. youtube.com Common cell-free assays include enzymatic assays, which measure the ability of a compound to inhibit or activate an enzyme, and binding assays, which directly quantify the affinity of the compound for the target protein. nih.gov The data generated from these assays, such as the half-maximal inhibitory concentration (IC50) or the binding affinity (Kd), are crucial for the initial characterization and optimization of the compound.

Hypothetical Data from a Cell-Free Kinase Inhibition Assay:

This table illustrates the kind of data that would be generated to show the direct inhibitory effect of this compound on a panel of purified protein kinases.

| Kinase Target | IC50 (µM) |

| Kinase A | 0.15 |

| Kinase B | 2.5 |

| Kinase C | > 50 |

| Kinase D | 8.7 |

Cellular Assays for Intact System Response

Cellular assays utilize living cells to evaluate a compound's effect in a more biologically relevant context. immunologixlabs.com These assays are critical for confirming that a compound can penetrate the cell membrane, engage its target within the complex intracellular environment, and elicit the expected downstream biological response. creative-bioarray.combioagilytix.com

For this compound, after identifying a target in a cell-free system, cellular assays would be used to measure target engagement and functional consequences in an intact system. youtube.com Examples of such assays include target engagement assays that measure the binding of the compound to its target within the cell, and functional assays that assess downstream signaling pathways, gene expression changes, or cellular endpoints like apoptosis or proliferation. bioivt.comsvarlifescience.com These assays provide crucial information on the compound's cellular potency and mechanism of action. bioagilytix.com

Hypothetical Data from a Cellular Proliferation Assay:

This table shows potential results from an assay measuring the effect of the compound on the growth of different cell lines, which could indicate on-target and off-target effects.

| Cell Line | Target Expression | EC50 (µM) |

| Cell Line X (High) | High | 0.5 |

| Cell Line Y (Low) | Low | 15.0 |

| Normal Astrocytes | Normal | > 100 |

Biophysical Techniques for Interaction Analysis (e.g., SPR, ITC, NMR)

Biophysical techniques are indispensable for a detailed, quantitative understanding of the interaction between a compound and its biological target. These methods provide precise data on binding affinity, kinetics, and thermodynamics. malvernpanalytical.com

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure the binding kinetics of molecular interactions in real-time. springernature.comnih.gov In a typical experiment, the target protein is immobilized on a sensor chip, and the compound is flowed over the surface. reichertspr.com The binding and dissociation of the compound are monitored, providing quantitative values for the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). researchgate.net

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of binding interactions. news-medical.nettainstruments.com It directly measures the heat released or absorbed during the binding event as the compound is titrated into a solution containing the target protein. nih.gov A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides high-resolution structural and dynamic information about molecular interactions at the atomic level. spectroscopyonline.comnih.gov It can be used to map the binding site of a compound on its target protein by monitoring chemical shift perturbations in the protein's spectrum upon addition of the compound. mdpi.comazooptics.com NMR is also a powerful tool for fragment-based drug discovery and for studying weak interactions. labome.com

Hypothetical Biophysical Interaction Data for this compound with Target Kinase A:

This interactive table summarizes the type of quantitative data that would be obtained from various biophysical techniques, providing a comprehensive profile of the compound-target interaction.

| Technique | Parameter | Value |

| SPR | KD (nM) | 85 |

| ka (1/Ms) | 1.2 x 105 | |

| kd (1/s) | 1.0 x 10-2 | |

| ITC | KD (nM) | 92 |

| n (stoichiometry) | 1.05 | |

| ΔH (kcal/mol) | -8.5 | |

| -TΔS (kcal/mol) | -1.2 | |

| NMR | Binding Site Residues | Phe145, Leu208, Val216 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-dimethyl-2-(2-methylphenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions. For example, substituted phenols (e.g., 2-methylphenol) can react with chloroacetamide derivatives in the presence of bases like K₂CO₃ to form intermediates, followed by dimethylamine substitution . Optimization involves adjusting solvents (e.g., DMF for polar aprotic conditions), temperature (80–100°C), and stoichiometry. Purity can be enhanced via recrystallization in ethanol or chromatography .

Q. How can X-ray crystallography resolve the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) is standard. Key parameters include hydrogen bonding between the acetamide carbonyl and aromatic C-H groups, which stabilizes the crystal lattice. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What are the key thermodynamic properties (e.g., boiling point, enthalpy of sublimation) of this compound?

- Methodological Answer : Experimental data from NIST reports a boiling point of ~569 K (296°C) and enthalpy of sublimation (ΔsubH) of 23.1 kcal/mol at 327.5 K. These are determined via differential scanning calorimetry (DSC) and gas-phase mass spectrometry. Computational methods (e.g., ab initio calculations) validate experimental values .

Advanced Research Questions

Q. How can molecular docking studies predict the biological interactions of this compound?

- Methodological Answer : Using software like AutoDock Vina or Schrödinger Suite, researchers dock the compound into target protein pockets (e.g., enzymes or receptors). Key steps include:

- Preparing the ligand (protonation states, energy minimization).

- Defining grid boxes around active sites (e.g., cytochrome P450).

- Analyzing binding affinities (ΔG) and hydrogen-bonding interactions. Recent studies highlight interactions with imidazo[1,2-a]pyridine derivatives, suggesting potential kinase inhibition .

Q. What computational methods analyze rotational barriers and conformational dynamics in this compound?

- Methodological Answer : Ab initio studies (e.g., DFT at B3LYP/6-31G* level) calculate rotational barriers around the acetamide C-N bond. For N,N-dimethyl derivatives, barriers range from 8–12 kcal/mol due to steric hindrance between methyl groups. Molecular dynamics simulations (MD) in solvents like DMSO further reveal solvent-dependent conformational changes .

Q. How do spectroscopic techniques (e.g., NMR, FTIR) elucidate electronic and structural features?

- Methodological Answer :

- ¹H NMR : Methyl groups on the phenyl ring resonate at δ 2.3–2.5 ppm, while N,N-dimethyl protons appear as singlets at δ 3.0–3.2 ppm.

- FTIR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 1550 cm⁻¹ (C-N) confirm the acetamide moiety. Discrepancies in peak splitting may indicate polymorphism .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). Solutions include:

- Standardizing assays (e.g., using MTT for cytotoxicity).

- Cross-validating results with orthogonal techniques (e.g., SPR for binding affinity).

- Meta-analysis of structure-activity relationships (SAR) to identify critical substituents .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products